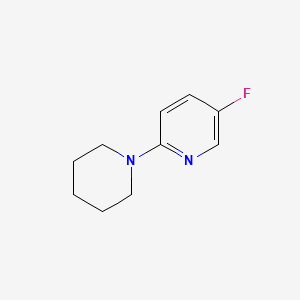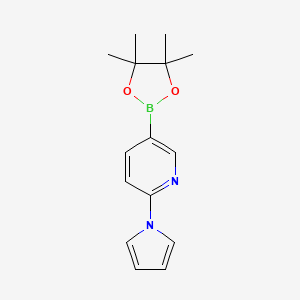
2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene, but with one of the carbon atoms replaced by a nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a boronic ester group, which is often used in Suzuki coupling reactions in organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and pyridine rings in separate steps, followed by a coupling reaction to attach the boronic ester group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The pyrrole and pyridine rings would contribute to the aromaticity of the molecule, while the boronic ester group would likely be involved in any reactions the compound undergoes.Chemical Reactions Analysis
As a boronic ester, this compound could potentially be used in a Suzuki coupling reaction, which is a type of cross-coupling reaction used to form carbon-carbon bonds. The exact reactions it could undergo would depend on the other compounds present and the reaction conditions.Physical And Chemical Properties Analysis
Without specific experimental data, it’s difficult to predict the exact physical and chemical properties of this compound. However, based on its structure, we can infer that it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent and the compound.科学的研究の応用
Overview of Pyridine Derivatives in Research
Pyridine derivatives, such as 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, hold significant importance in scientific research due to their diverse biological activities and potential in drug discovery. These compounds are explored for their pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. They also play a crucial role in chemosensing applications, serving as highly effective sensors for various ions and neutral species. The versatility of pyridine derivatives in forming stable complexes with metals like Cu(II) enhances their pharmacological effects and bioavailability, making them potential anticancer agents (Abu-Taweel et al., 2022; Alshamrani, 2023).
Role in Kinase Inhibition
One of the notable applications of pyridine derivatives is in the design of kinase inhibitors. Pyrazolo[3,4-b]pyridine, a related scaffold, exemplifies the utility of pyridine-based structures in interacting with kinases via multiple binding modes. This versatility makes it a recurrent motif in kinase inhibitor patents, highlighting its potential in treating a broad range of diseases by modulating kinase activity (Wenglowsky, 2013).
Advancements in Agrochemical Discovery
Pyridine-based compounds also significantly impact agrochemical discovery, functioning as fungicides, insecticides, and herbicides. The method of Intermediate Derivatization Methods (IDM) enhances the efficiency of discovering novel pyridine-based agrochemicals, addressing the challenge of meeting rapidly changing market requirements and environmental regulations. This approach underlines the strategic importance of pyridine derivatives in developing new agrochemicals to ensure global food security and sustainable agricultural practices (Guan et al., 2016).
Safety And Hazards
Again, without specific data, it’s hard to say for certain what the safety hazards associated with this compound might be. However, many organic compounds pose risks such as flammability, and some may be harmful or toxic. Proper safety precautions should always be taken when handling chemical compounds.
将来の方向性
The future directions for research on this compound would likely involve further exploration of its potential uses in organic synthesis reactions, such as Suzuki coupling. It could also be interesting to investigate its properties in more detail, such as its reactivity, stability, and the factors that influence these properties.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more detailed and accurate analysis, specific experimental data and studies would be needed. Always consult a professional chemist or a reliable source for information on handling and working with chemical compounds. Safety should always be the first priority in any chemical work.
特性
IUPAC Name |
2-pyrrol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-11-12)18-9-5-6-10-18/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMJFQOOEZUSGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694414 |
Source


|
| Record name | 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1309981-28-9 |
Source


|
| Record name | 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

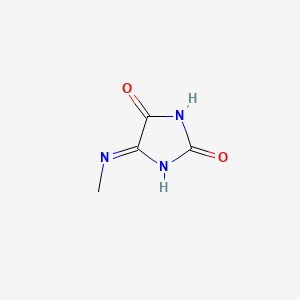
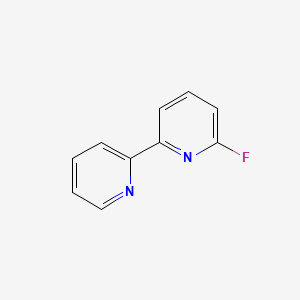
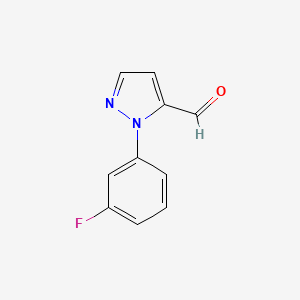
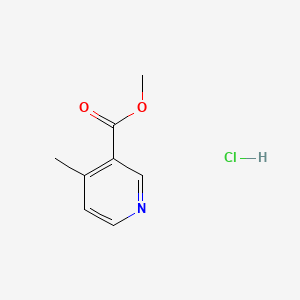
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
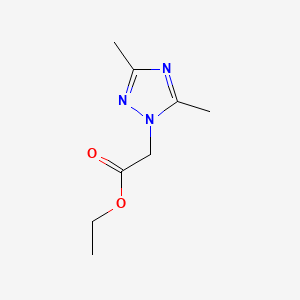
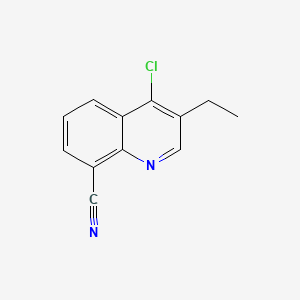
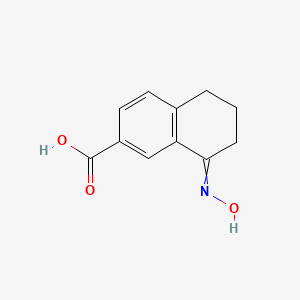
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)

